molecular formula C8H6ClN B1589904 2-Chloro-5-methylbenzonitrile CAS No. 4387-32-0

2-Chloro-5-methylbenzonitrile

Cat. No. B1589904
CAS RN: 4387-32-0
M. Wt: 151.59 g/mol
InChI Key: ZTIPZBJOLLKLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClN . It has a molecular weight of 151.59 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylbenzonitrile can be represented by the SMILES string CC1=CC=C(Cl)C(C#N)=C1 . This indicates that the molecule consists of a benzene ring with a chlorine atom and a methyl group attached to it, along with a cyano group .


Physical And Chemical Properties Analysis

2-Chloro-5-methylbenzonitrile is a powder with a molecular weight of 151.59 . It has a density of 1.2±0.1 g/cm3, a boiling point of 229.0±20.0 °C at 760 mmHg, and a flash point of 88.9±16.8 °C . It has a molar refractivity of 40.8±0.4 cm3, and a molar volume of 127.4±5.0 cm3 .

Scientific Research Applications

Proteomics Research

“2-Chloro-5-methylbenzonitrile” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Synthesis of Other Chemicals

This compound can serve as a starting material or intermediate in the synthesis of other chemicals. Its specific properties might make it useful in creating compounds with desired characteristics.

Analytical Chemistry

“2-Chloro-5-methylbenzonitrile” might be used in analytical chemistry, possibly as a standard or reagent . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances.

Safety and Hazards

The safety data sheet for 2-Chloro-5-methylbenzonitrile indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding smoking. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-chloro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIPZBJOLLKLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502470
Record name 2-Chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylbenzonitrile

CAS RN

4387-32-0
Record name 2-Chloro-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4387-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.